delta-viniferin
Description
Contextualization as a Resveratrol-Derived Oligostilbenoid
Delta-viniferin is chemically classified as an oligostilbenoid, specifically a dehydrodimer of resveratrol (B1683913). nih.govmdpi.comfoodb.ca This means it is formed through the oxidative coupling of two resveratrol molecules. nih.govresearchgate.net Resveratrol itself is a well-known stilbenoid, a class of compounds characterized by a C6-C2-C6 backbone, recognized for its presence in grapes and wine. foodb.caresearchgate.net this compound is an isomer of another resveratrol dimer, epsilon-viniferin (B1682455) (ε-viniferin), meaning they share the same molecular formula but differ in their structural arrangement. nih.govmdpi.commedchemexpress.com The formation of this compound from trans-resveratrol can be achieved through various means, including enzymatic action by plant peroxidases or fungal laccases, and it has been identified in both in vitro experiments and natural sources like wine and grape cell cultures. nih.govresearchgate.net
Table 1: Comparison of Resveratrol and this compound
| Feature | Resveratrol | This compound |
|---|---|---|
| Classification | Stilbenoid (Monomer) | Oligostilbenoid (Dimer) |
| Chemical Relationship | Precursor | Resveratrol Dehydrodimer |
| Molecular Formula | C14H12O3 | C28H22O6 |
| Natural Occurrence | Grapes, berries, peanuts researchgate.net | Stressed grapevine leaves, wine nih.govmdpi.comebi.ac.uk |
| Formation | Synthesized by plants via stilbene (B7821643) synthase mdpi.com | Formed by oxidative dimerization of resveratrol nih.govresearchgate.net |
Significance within Plant Biology and Phytochemistry Research
In the realm of plant biology, this compound is recognized as a significant phytoalexin. wikipedia.org Phytoalexins are antimicrobial and often antioxidative substances synthesized by plants as a defense mechanism against pathogenic microorganisms and various stresses. researchgate.netwikipedia.org Grapevines (Vitis vinifera), for instance, produce this compound in response to fungal infections, such as by Plasmopara viticola (the agent of downy mildew) and Botrytis cinerea, or abiotic stresses like UV-C irradiation and ozone treatment. nih.govebi.ac.ukwikipedia.org
Its concentration in stressed grapevine leaves can be higher than that of its isomer, ε-viniferin, making it one of the most important phytoalexins derived from resveratrol. nih.govresearchgate.net This defensive role, particularly its antifungal properties, makes this compound a key molecule in understanding plant-pathogen interactions. researchgate.netmdpi.com From a phytochemical perspective, the compound is of great interest due to its biosynthetic pathway from resveratrol and its presence in products consumed by humans, such as wine. foodb.caebi.ac.ukmdpi.com The study of its isolation, characterization, and synthesis is a prominent area of research. nih.govmdpi.com
Overview of Research Trajectories on this compound
Initial research focused on the isolation and identification of this compound from natural sources, particularly from grapevines under stress. nih.govebi.ac.uk Early studies established its structure as a resveratrol dimer and its role as a phytoalexin. nih.govwikipedia.org The development of analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy were crucial in accurately identifying and quantifying the compound in various plant tissues and products. nih.govmdpi.comresearchgate.net
Following its initial characterization, research has expanded to explore its biosynthesis. Studies have investigated the enzymatic processes, involving enzymes like peroxidases, that convert resveratrol into this compound. nih.govebi.ac.uk More recent research has explored methods for its production, including bioconversion using plant cell cultures, which can be stimulated by elicitors like methyl jasmonate. mdpi.comebi.ac.uk The scientific inquiry continues to evolve, with current studies focusing on its biological activities and potential applications, driven by a deeper understanding of its chemical and physical properties. mdpi.comnih.govresearchgate.net The journey of this compound research has moved from discovery and characterization to exploring its synthesis and biological potential, highlighting its sustained importance in phytochemistry. mdpi.comnih.govunikl.edu.my
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H22O6 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-[(E)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O6/c29-20-6-4-18(5-7-20)28-27(19-12-23(32)15-24(33)13-19)25-11-16(3-8-26(25)34-28)1-2-17-9-21(30)14-22(31)10-17/h1-15,27-33H/b2-1+/t27-,28+/m1/s1 |
InChI Key |
LILPTCHQLRKZNG-CKKRXTSSSA-N |
SMILES |
C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C3=C(O2)C=CC(=C3)/C=C/C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Delta Viniferin
Botanical Sources and Variability in Accumulation
Delta-viniferin is a naturally occurring compound in Vitis species, with its accumulation influenced by genetic factors and environmental conditions.
Genotypic and Cultivar-Specific Patterns inVitisSpecies
Research indicates that the production of this compound can vary significantly among different grapevine genotypes and cultivars. For instance, studies have detected measurable quantities of this compound in the leaves and flowers of the Cabernet Sauvignon cultivar when infected with Botrytis cinerea researchgate.net. Different Vitis species and cultivars exhibit varying capacities to synthesize stilbenes, including this compound, in response to stress researchgate.netcabidigitallibrary.org. Some studies suggest that interspecific varieties, such as 'Hibernal' and 'Malverina', might produce higher amounts of this compound compared to other cultivars under certain conditions cabidigitallibrary.org. However, the precise genotypic and cultivar-specific patterns require further comprehensive investigation.
Distribution within Specific Plant Organs and Tissues
This compound has been detected in various organs and tissues of the grapevine. It is notably found in grapevine leaves, canes, and roots mdpi.comebi.ac.uknih.govresearchgate.net. Specifically, this compound is synthesized in grapevine leaves in response to stress nih.govscilit.comresearchgate.net. It can also be found in grape canes, with some studies indicating its presence in young spring canes agriculturejournals.czagriculturejournals.cz. While generally found in negligible amounts in different plant parts, its concentration can increase significantly under stress conditions researchgate.netresearchgate.net.
Environmental and Biotic Stress-Induced Biosynthesis
The biosynthesis of this compound is significantly enhanced by various stress factors, acting as a crucial component of the plant's defense system.
Accumulation in Response to Fungal Pathogen Infection
Grapevines synthesize this compound as a phytoalexin in response to fungal infections. It is produced following infection by pathogens such as Plasmopara viticola (downy mildew) and Botrytis cinerea (grey mold) wikipedia.orgresearchgate.netnih.govoeno-one.eunih.gov. For example, this compound is one of the most abundant stilbenes synthesized by stressed grapevine leaves after inoculation with Botrytis cinerea researchgate.netoeno-one.eu. Studies have shown that infected grapevine leaves accumulate higher concentrations of this compound compared to uninfected ones researchgate.netnih.govresearchgate.net. Mycorrhized plants, which have a symbiotic relationship with arbuscular mycorrhizal fungi, also show enhanced production of this compound in response to Plasmopara viticola and Botrytis cinerea infections compared to non-mycorrhized plants nih.gov.
Induction by Abiotic Elicitors
Besides biotic stresses, abiotic factors also induce the biosynthesis of this compound. Exposure to UV radiation, including UV-C irradiation, has been shown to stimulate the synthesis of this compound in grapevine leaves mdpi.comcabidigitallibrary.orgnih.gov. Other abiotic elicitors, such as ozone stress and ultrasonication, have also been reported to induce its accumulation mdpi.comnih.gov. Furthermore, treatments with methyl jasmonate (MeJA) and jasmonic acid (JA) have been demonstrated to significantly enhance this compound production in grape cell cultures mdpi.comnih.govresearchgate.netnih.govgoogle.comnih.gov. The combined application of methyl jasmonate and ultrasound has shown synergistic effects in increasing this compound production nih.govresearchgate.net.
Presence and Formation in Processed Plant Derivatives (e.g., Wine)
This compound is not only found in the plant itself but also persists and can be formed in processed grape products, most notably in red wine mdpi.comebi.ac.ukhmdb.cafoodb.canih.govresearchgate.netmdpi.com. It contributes a significant proportion to the total stilbene (B7821643) content in wine, with average levels reported in red Brazilian wines researchgate.net. For instance, Merlot varieties have shown average levels of 10 mg/L for this compound researchgate.net. The concentration of this compound in wine can be influenced by factors such as grape variety and winemaking processes researchgate.netmdpi.com. Notably, heating wine can lead to an increase in this compound concentration, suggesting its formation from resveratrol (B1683913) during processing mdpi.com.
Compound List:
Biosynthesis of Delta Viniferin
Precursor Pathways and Enzymatic Dimerization of Stilbenoids
The synthesis of delta-viniferin is fundamentally dependent on the availability of its monomeric precursor and the catalytic activity of oxidative enzymes that facilitate the dimerization process.
trans-Resveratrol is the essential building block for the biosynthesis of this compound. mdpi.comnih.gov this compound is specifically a resveratrol (B1683913) dehydrodimer, meaning it is formed through the joining of two resveratrol units following an oxidation reaction. nih.govsemanticscholar.org Plants synthesize resveratrol as a phytoalexin in response to stressors like microbial infections, UV radiation, or toxins. nih.govresearchgate.net This precursor molecule then undergoes enzymatic oligomerization to form more complex stilbenoids, including various viniferin (B1239022) isomers. mdpi.com The conversion of trans-resveratrol into this compound is a direct dimerization process, where two molecules of the precursor are coupled to form the final compound. nih.govmdpi.com
The oligomerization of resveratrol into its various dimeric forms, including this compound, proceeds through the formation of phenoxyl radical intermediates. mdpi.comnih.gov This mechanism involves an initial one-electron oxidation of the phenolic moieties on the resveratrol molecule, generating phenoxy radicals. nih.govfrontiersin.org These highly reactive intermediates then couple with each other to form new covalent bonds.
The specific structure of the resulting dimer depends on which atoms of the two radicalized resveratrol molecules join. The formation of this compound occurs through a specific region-isomeric mode known as a 3–8′ coupling. mdpi.comfrontiersin.org This indicates that the bond is formed between the C3 position of one resveratrol unit and the C8 position of the second unit, leading to the characteristic dihydrobenzofuran structure of this compound. mdpi.comnih.gov
The oxidative dimerization of resveratrol is not a spontaneous reaction but is catalyzed by specific classes of enzymes. These biocatalysts are responsible for generating the phenoxyl radicals necessary for coupling. nih.gov A variety of oxidative enzymes from different biological sources have been identified as capable of catalyzing the formation of this compound from resveratrol.
Plant peroxidases are a primary group of enzymes involved in this process. For instance, horseradish peroxidase has been shown to produce this compound from trans-resveratrol. wikipedia.orgsemanticscholar.org In grapevine cell cultures, extracellular peroxidases mediate this conversion, particularly in the presence of hydrogen peroxide (H2O2), which acts as an oxidizing agent. nih.govmdpi.com Fungal laccases are another significant class of enzymes that catalyze this reaction. nih.govsemanticscholar.org Laccases from fungi such as Botrytis cinerea are used in chemoenzymatic synthesis to generate this compound and other stilbene (B7821643) dimers. frontiersin.orgresearchgate.net Additionally, the human enzyme cyclooxygenase-1 (COX-1) has also been shown to oxidize resveratrol, leading to the formation of this compound via a trapped phenoxy radical. nih.gov
| Enzyme Class | Specific Enzyme/Source | Biological Context |
|---|---|---|
| Plant Peroxidases | Horseradish Peroxidase | In vitro biomimetic synthesis wikipedia.orgsemanticscholar.org |
| Plant Peroxidases | Grapevine (Vitis labruscana) extracellular peroxidases | Plant cell suspension cultures nih.govmdpi.com |
| Fungal Laccases | Botrytis cinerea secretome | Chemoenzymatic synthesis, plant-pathogen interaction frontiersin.orgresearchgate.net |
| Animal Enzymes | Human PTGS1 (COX-1) | In vitro oxidation of resveratrol wikipedia.orgnih.gov |
Molecular Regulation of Biosynthetic Processes
The production of this compound is tightly regulated at the molecular level, involving the controlled expression of relevant genes and the activation of signaling pathways in response to external stimuli.
The biosynthesis of this compound is directly linked to the upstream pathway that produces its precursor, resveratrol. The key enzyme in this initial stage is stilbene synthase (STS). nih.govscirp.org The grapevine genome contains a large family of STS genes, and their expression is a critical regulatory point. nih.gov Studies have shown that the transcription levels of STS genes increase significantly in response to stress, such as infection by pathogens like powdery mildew (Erysiphe necator) or downy mildew (Plasmopara viticola), and abiotic elicitors like UV-C light. nih.govnih.gov This upregulation of STS gene expression leads to an accumulation of resveratrol, which then becomes available for dimerization into this compound. nih.gov The expression of these genes is regulated developmentally and can vary between different tissues and grape varieties. nih.gov
The induction of stilbene biosynthesis, including this compound, is triggered by external signals known as elicitors. These elicitors activate intracellular signal transduction cascades that ultimately lead to the activation of defense-related genes, including those for stilbene synthesis. mdpi.com
Known elicitors for this compound production include:
Biotic Stress: Fungal infections are a potent trigger. Grapevine leaves infected with Plasmopara viticola (downy mildew) show significant accumulation of this compound. nih.govwikipedia.org
Abiotic Stress: Physical stressors such as UV-C irradiation and ozone treatment also induce the synthesis of this compound in grapevine leaves. wikipedia.orgmdpi.com
Chemical Elicitors: In plant cell cultures, the application of signaling molecules like methyl jasmonate and jasmonic acid has been shown to stimulate and enhance the production of this compound. wikipedia.orgmdpi.com
These signals are perceived by the plant cells, initiating a signaling cascade that results in the transcriptional activation of STS and other pathway-related genes, thereby boosting the production of resveratrol and its subsequent conversion to this compound as part of the plant's defense response.
Advanced Methodologies for Delta Viniferin Production and Modification
Biotechnological and Bioconversion Approaches
Biotechnological methods offer sustainable and eco-friendly routes for producing valuable compounds like delta-viniferin. These methods leverage biological systems, including plant cell cultures and enzymatic processes, to achieve synthesis and enhance yields.
Plant cell and callus suspension cultures, particularly those derived from grapevine (Vitis labruscana), have emerged as effective systems for the bioproduction of this compound. These cultures can secrete enzymes capable of catalyzing the oxidative coupling of resveratrol (B1683913) monomers into dimeric forms like this compound. The conditioned medium (CM) collected from these cultures, which contains these enzymes, can be directly used for the bioconversion of exogenously supplied trans-resveratrol into this compound. Studies have shown that grapevine callus suspension cultures are a viable source for producing this compound via this extracellular peroxidase-mediated oxidative coupling mdpi.comnih.govepo.org. Beyond grapevines, calli from other plant species, such as shrubby sophora, chokeberry, and soybean, have also been utilized to produce dimeric stilbenes, including this compound, using their respective culture solutions epo.org. This compound is recognized as one of the major stilbenes synthesized by grapevine leaves when subjected to stress conditions, indicating its role as a phytoalexin researchgate.net.
Optimizing the conditions for the bioconversion of trans-resveratrol to this compound is crucial for maximizing yields. Research using conditioned medium from grapevine callus suspension cultures has identified several key parameters. Optimal bioconversion efficiency of up to 64% was achieved under specific conditions, including a pH of 6.0, a temperature of 60 °C, an incubation time of 30 minutes, and a hydrogen peroxide (H₂O₂) concentration of 6.8 mM mdpi.comnih.gov.
The influence of these factors is significant:
pH: Bioconversion efficiency was highest at pH 6.0, with substantial efficiency observed between pH 5.0 and 7.0. Efficiency decreased notably at pH 8.0 and even more so at pH 3.0 mdpi.com.
Temperature: Optimal temperatures for bioconversion ranged between 40 °C and 60 °C, with a marked decrease in efficiency at higher temperatures (e.g., 80 °C) mdpi.com.
Hydrogen Peroxide (H₂O₂) Concentration: The highest bioconversion efficiency was recorded at 6.8 mM H₂O₂, with a slight decrease observed at higher concentrations (14.1 mM and 21.9 mM) mdpi.com.
Incubation Time: Peroxidase activity and bioconversion efficiency generally increased with increasing culture time mdpi.com.
| Parameter | Optimal Value | Maximum Efficiency | Reference |
| pH | 6.0 | 64% | mdpi.comnih.gov |
| Temperature | 60 °C | 64% | mdpi.comnih.gov |
| Incubation Time | 30 min | 64% | mdpi.comnih.gov |
| H₂O₂ Concentration | 6.8 mM | 64% | mdpi.comnih.gov |
Metabolic engineering offers powerful strategies to significantly boost the production of stilbenes like viniferin (B1239022) in plant cell cultures. One notable approach involves the genetic modification of Vitis vinifera cell cultures by overexpressing the stilbene (B7821643) synthase (STS) gene, coupled with ensuring an unlimited supply of phenylalanine (Phe), a key precursor. A study demonstrated that combining a feedback-insensitive E. coli DAHP synthase (AroG*) and STS genes led to a remarkable hundred-fold increase in viniferin levels, reaching up to 6.2 mg/g dry weight (DW) nih.gov. This strategy resulted in a 26-fold increase in resveratrol and a 620-fold increase in viniferin accumulation, establishing grape cell cultures as potential bio-factories for sustainable stilbene production nih.gov.
Chemoenzymatic synthesis leverages the catalytic power of enzymes, often sourced from microbial secretomes, to perform specific chemical transformations. The secretome of fungi, such as Botrytis cinerea, has been successfully employed to generate a variety of this compound derivatives from stilbene precursors researchgate.netresearchgate.net. This approach facilitates the creation of complex phenylpropanoid derivatives through reactions like 8-5' phenoxy radical coupling researchgate.net. Some of these chemoenzymatically synthesized derivatives have exhibited significant antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus, by destabilizing bacterial membranes researchgate.netresearchgate.net. This method provides a versatile route for creating novel stilbene-based compounds with potential therapeutic applications.
Chemical Synthesis and Derivative Generation
While biotechnological methods are advancing, chemical synthesis remains a critical avenue for producing this compound and its analogues, offering control over structural modifications and scalability.
The de novo chemical synthesis of this compound presents several challenges, primarily related to achieving high regioselectivity and yield in the oxidative coupling of resveratrol. Early biomimetic syntheses, inspired by natural pathways, utilized horseradish peroxidase (HRP) in the presence of hydrogen peroxide, which successfully yielded this compound in approximately 40% yield acs.org. Since then, various oxidation strategies have been explored, including organic, inorganic, and photochemical methods, alongside further enzymatic approaches acs.org.
Advances have focused on improving the selectivity and yield of direct resveratrol dimerization. Chemical oxidations employing reagents such as silver acetate (B1210297) (AgOAc), manganese dioxide (MnO₂), or ferric chloride (FeCl₃) have been developed, with some achieving high yields and regioselectivity on a preparative scale acs.org. The synthesis of this compound derivatives is also actively pursued through chemical modifications. These include light-induced isomerization to cis-delta-viniferin, O-methylation, and halogenation, leading to libraries of compounds with potentially altered or enhanced biological activities, such as antibacterial properties researchgate.netnih.govnih.gov. Despite these advancements, the direct chemical synthesis of this compound can still be complex, requiring careful control of reaction conditions to achieve efficient and selective dimerization google.com.
Compound List:
this compound (δ-viniferin)
Alpha-viniferin (α-viniferin)
Beta-viniferin (β-viniferin)
Epsilon-viniferin (B1682455) (ε-viniferin)
Gamma-viniferin (γ-viniferin)
R-viniferin (vitisin A)
R2-viniferin (vitisin B)
Resveratrol
Piceid
Pterostilbene
Isorhapontigenin
Maackin
Piceatannol dimer
Gnetin H
Miyabenol C
Ampelopsin F
Pallidol
Quadranularin A
Amurensin M
Davidiol A
Albiraminol A
Balanocarpol
Dehydro-δ-viniferin
Dehydro-ε-viniferin
Stilbene monomers
Oligostilbenes
Stilbene dimers
Resveratrol tetramers
Synthesis of Structural Analogs and Derivatives for Research Purposes (e.g., O-methylated, halogenated)
The synthesis of structural analogs and derivatives of this compound is a critical area of research aimed at understanding structure-activity relationships (SAR) and identifying compounds with enhanced biological properties. Significant efforts have been dedicated to creating diverse libraries of modified this compound molecules, with a particular focus on O-methylated and halogenated compounds. These modifications are employed to investigate the impact of specific chemical alterations on the molecule's efficacy, especially its antibacterial potential against pathogens such as Staphylococcus aureus researchgate.netnih.govagroscope.ch.
O-Methylated Derivatives: To elucidate the role of methoxy (B1213986) groups in the biological activity of this compound, researchers have undertaken the synthesis of various O-methylated derivatives, including mono- and di-O-methylated compounds. This systematic approach allows for a detailed examination of how the pattern and position of O-methylation influence the molecule's interaction with biological targets researchgate.netnih.gov. Previous studies have indicated that specific O-methylation patterns are crucial for conferring antibacterial activity nih.gov.
Halogenated Derivatives: Halogenation represents another key strategy in the development of this compound analogs. A range of halogenated derivatives, encompassing chlorinated, brominated, and iodinated compounds, have been successfully synthesized researchgate.netnih.govagroscope.chresearchgate.netrsc.org. For instance, chlorination reactions have yielded mono- and di-chlorinated derivatives, and bromination has led to compounds such as 14-bromo-trans-δ-viniferin researchgate.net. The presence and location of halogen atoms are critical parameters being studied for their influence on antibacterial potency researchgate.netagroscope.ch. The synthesis of these halogenated derivatives typically involves specific chemical reactions designed to introduce halogens at precise positions on the this compound scaffold researchgate.netrsc.org.
Other Derivatives and Synthesis Scope: Beyond O-methylation and halogenation, research has also explored other structural modifications. This includes the synthesis of benzofuran (B130515) derivatives of this compound and the isomerization of trans-δ-viniferin to its cis-isomer researchgate.netnih.govresearchgate.net. One comprehensive study reported the synthesis of a total of 40 derivatives, which included cis-isomers, O-methylated compounds, a methoxylated derivative, benzofuran derivatives, and a substantial number of halogenated compounds (25 in total) researchgate.netnih.govagroscope.chresearchgate.netresearchgate.net. These extensive synthetic efforts aim to explore a broad chemical space around the this compound core for SAR investigations researchgate.netnih.govagroscope.ch. Furthermore, the synthesis of dehydro-δ-viniferin analogues, achieved by modifying the styryl moiety, has been pursued to define structural elements essential for antimicrobial activity mdpi.comresearchgate.net.
Research Findings (SAR Focus): The synthesized derivatives are systematically evaluated for their biological activities, with a strong emphasis on establishing structure-activity relationships (SAR). Research findings have demonstrated that specific O-methylation patterns and the presence of halogen atoms at particular positions can significantly determine antibacterial activity against Staphylococcus aureus researchgate.netagroscope.ch. These insights serve as a foundational basis for further SAR investigations, guiding the rational design of potentially more potent and selective compounds researchgate.netnih.govagroscope.ch.
| Derivative Type | Specific Modifications/Examples | Research Focus |
| O-Methylated Derivatives | Mono- and di-O-methylated derivatives | Investigating the impact of methylation patterns on antibacterial activity researchgate.netnih.gov. |
| Halogenated Derivatives | Chlorinated, brominated, iodinated derivatives (e.g., 14-bromo-trans-δ-viniferin) | Assessing the role of halogen atoms at specific positions in determining antibacterial activity researchgate.netagroscope.ch. |
| Benzofuran Derivatives | Modifications to the benzofuran core structure | Exploring structural variations for antimicrobial properties researchgate.netnih.govmdpi.comresearchgate.net. |
| Cis-Isomers | Geometric isomers formed via light isomerization of trans-δ-viniferin | Studying the effect of geometric isomerism on biological activity researchgate.netresearchgate.net. |
| Dehydro-δ-viniferin Analogues | Structural analogs with modifications to the styryl moiety | Defining structural elements relevant to antimicrobial activity mdpi.comresearchgate.net. |
Investigation of Delta Viniferin S Biological Activities and Molecular Mechanisms
Interactions with Pathogenic Organisms (In Vitro and Model Systems)
Antibacterial Mechanisms against Specific Bacterial Strains
Delta-viniferin and its derivatives have demonstrated notable antibacterial potential, particularly against Gram-positive bacteria. Research indicates that these compounds can exert their effects through mechanisms that disrupt bacterial cell integrity.
Natural dehydro-δ-viniferin has been shown to induce significant damage to the cytoplasmic membrane of bacteria, leading to membrane depolarization and severe morphological changes. This disruption of the cell membrane is a critical factor in its antimicrobial activity researchgate.net. Studies evaluating synthesized analogues of dehydro-δ-viniferin have identified compounds with potent activity against Staphylococcus aureus. For instance, a specific analogue (5,5′-(2-(4-hydroxyphenyl)benzofuran-3,5-diyl)bis(benzene-1,3-diol)) exhibited a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against S. aureus ATCC29213 researchgate.net. Furthermore, structure-activity relationship (SAR) studies on trans-δ-viniferin derivatives have revealed that modifications such as O-methylation and the introduction of halogen atoms at specific positions on the scaffold can significantly influence their antibacterial efficacy against S. aureus nih.gov.
Table 1: Antibacterial Activity of this compound and Derivatives
| Compound/Derivative | Target Bacteria | Activity/Mechanism | MIC (µg/mL or µM) | Reference |
| Dehydro-δ-viniferin | Listeria monocytogenes | Cytoplasmic membrane damage, depolarization, morphological changes | Not specified | researchgate.net |
| Analogue 5 (dehydro-δ-viniferin derivative) | Staphylococcus aureus ATCC29213 | Antimicrobial activity | 4 µg/mL | researchgate.net |
| trans-δ-viniferin derivatives (general) | Staphylococcus aureus | High antibacterial potential; activity influenced by O-methylation and halogenation | Not specified | nih.gov |
Antiviral Mechanisms and Inhibition of Viral Replication
This compound derivatives have emerged as promising broad-spectrum antiviral agents, demonstrating efficacy against various enveloped viruses. The mechanisms of action vary depending on the specific virus targeted.
Certain O-methylated derivatives of trans-δ-viniferin have shown significant antiviral activity against Influenza Viruses (IV), SARS-CoV-2 Delta, and Herpes Simplex Virus 2 (HSV-2) nih.govcapes.gov.br. Against Influenza Viruses, these compounds exhibit both direct virucidal effects and cell-mediated antiviral responses, conferring a high barrier to the development of antiviral resistance nih.govcapes.gov.br. For SARS-CoV-2 Delta, the mechanism appears to be a restricted cell-mediated action, potentially involving interference with cellular membranes crucial for early viral replication steps nih.govcapes.gov.br. In the case of HSV-2, these derivatives display direct virustatic activity nih.govcapes.gov.br.
While not directly tested on this compound in the provided context, general antiviral mechanisms for flavonoids, which share structural similarities, include the inhibition of viral proteases (such as SARS-CoV-2's 3CLpro, PLpro, and Mpro), viral RNA polymerase, and viral mRNA synthesis, thereby hindering virus replication and infectivity mdpi.com.
Table 2: Antiviral Activity of Trans-δ-Viniferin Derivatives
| Compound/Derivative | Target Virus | Activity/Mechanism | EC50/IC50 | Reference |
| Compound 2 & 3 (O-methylated derivatives) | Influenza Viruses (IV) | Direct virucidal and cell-mediated effects; high barrier to antiviral resistance | Not specified | nih.gov, capes.gov.br |
| Compound 2 & 3 (O-methylated derivatives) | SARS-CoV-2 Delta | Restricted cell-mediated mechanism of action; potential action on cellular membranes interfering with replication steps | Not specified | nih.gov, capes.gov.br |
| Compound 2 & 3 (O-methylated derivatives) | Herpes Simplex Virus 2 (HSV-2) | Direct virustatic activity | Not specified | nih.gov, capes.gov.br |
Structural Activity Relationships (SAR) of this compound and its Derivatives
The structural configuration of this compound significantly influences its biological activities. SAR studies aim to elucidate how modifications to the core structure impact potency and mechanism.
Comparative Analysis of Isomeric and Enantiomeric Forms on Biological Activities
The stereochemistry of this compound plays a crucial role in its interaction with biological targets. Comparative studies involving enantiomers and isomers have provided insights into their differential activities.
Analytical and Characterization Methodologies in Delta Viniferin Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are foundational in delta-viniferin research, enabling its separation from complex mixtures and precise quantification. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.
High-Performance Liquid Chromatography (HPLC) with UV and DAD Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing stilbenes, including this compound. Coupled with Ultraviolet (UV) and Diode Array Detection (DAD), HPLC allows for both the separation of compounds in a sample and their detection based on their UV-Vis absorption spectra. This combination is widely used for the quantification of this compound in various matrices, such as plant extracts and wines nih.govscilit.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.net.
HPLC methods typically employ reversed-phase stationary phases, commonly C18 columns, with mobile phases consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often acidified with formic acid or phosphoric acid nih.govresearchgate.netnih.govagriculturejournals.czoeno-one.eumeasurlabs.com. Detection is frequently performed at wavelengths around 300-310 nm, where stilbenes exhibit strong absorption researchgate.netmeasurlabs.com. The DAD detector provides spectral information across a range of wavelengths simultaneously, aiding in peak purity assessment and compound identification by comparing spectra to known standards or libraries measurlabs.comoeno-one.eu. Research has reported the quantification of this compound in Brazilian wines, noting its presence alongside other stilbenes like resveratrol (B1683913) and epsilon-viniferin (B1682455) researchgate.netnih.gov.
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Specification | Reference(s) |
| Column Type | Reversed-phase C18 | nih.govresearchgate.netagriculturejournals.cz |
| Mobile Phase | Acetonitrile/Water (with formic acid or phosphoric acid) | nih.govresearchgate.netagriculturejournals.cz |
| Flow Rate | 0.25–0.6 mL/min | researchgate.netagriculturejournals.czoeno-one.eu |
| Detection Wavelength | ~300-310 nm | researchgate.netmeasurlabs.comgoogle.com |
| Typical Retention Time | Varies based on method, often around 15-25 min | researchgate.netresearchgate.net |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering enhanced speed, resolution, and sensitivity. This is achieved through the use of smaller particle size stationary phases (typically < 2 µm) and higher operating pressures (up to 100 MPa) ijsrtjournal.com. UPLC enables significantly shorter analysis times and reduced solvent consumption while maintaining or improving separation efficiency ijsrtjournal.com.
Studies have utilized UPLC coupled with Mass Spectrometry (MS) or Diode Array Detection (DAD) for the analysis of stilbenes, including this compound, in complex matrices like grapevine extracts and cell cultures agriculturejournals.czoeno-one.euresearchgate.netmdpi.comnih.govnih.govmdpi.comresearchgate.net. UPLC-Q-TOF MS methods, for instance, have been employed for the identification and quantification of polyphenols, including this compound, in wine mdpi.comnih.gov. The improved chromatographic performance of UPLC is particularly beneficial for resolving closely related isomers or low-concentration compounds, thereby providing more comprehensive profiling of stilbenes oeno-one.euresearchgate.netmdpi.comnih.govnih.gov.
Spectrometric Methods for Identification and Structural Elucidation
Spectrometric techniques are indispensable for confirming the identity and elucidating the precise molecular structure of this compound. These methods provide information about the mass, elemental composition, and connectivity of atoms within the molecule.
Mass Spectrometry (MS) and Quadrupole Time-of-Flight MS (Q-TOF MS)
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of compounds, aiding significantly in their identification and structural elucidation nih.govnih.govmdpi.comnih.govgoogle.comepo.orgresearchgate.net. This compound, with a molecular formula of C₂₈H₂₂O₆, has a molecular mass of approximately 454.47 g/mol . In electrospray ionization (ESI) positive mode, it typically yields a protonated molecular ion [M+H]⁺ around m/z 455.1 mdpi.com. In negative ion mode, a deprotonated ion [M-H]⁻ at m/z 453.1442 has been reported google.com.
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) offers high mass accuracy, enabling the determination of elemental composition and providing more definitive structural information than conventional MS researchgate.netnih.gov. This technique is crucial for distinguishing this compound from its isomers and other structurally similar compounds. Fragmentation patterns obtained through MS/MS experiments further aid in confirming the molecular structure by revealing characteristic fragment ions resulting from the breakdown of the parent molecule nih.govresearchgate.net. Research has successfully used LC-MS and LC-Q-TOF-MS to identify and characterize this compound in various plant matrices and biological samples nih.govagriculturejournals.czmdpi.comnih.gov.
Table 2: Key Mass Spectrometric Data for this compound
| Ion Type | m/z Value | Ionization Mode | Description | Reference(s) |
| [M+H]⁺ | ~455.1 | Positive ESI | Protonated molecular ion | mdpi.com |
| [M-H]⁻ | ~453.1442 | Negative ESI | Deprotonated molecular ion | google.comgoogle.com |
| Fragment Ion | ~228.243 | Negative ESI | Fragment possibly related to resveratrol dimer | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the complete three-dimensional structure of organic molecules nih.govnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netgoogle.comepo.orgresearchgate.netmdpi.comnih.govresearchgate.netnih.govnih.gov. Both proton NMR (¹H-NMR) and carbon-13 NMR (¹³C-NMR) provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H-NMR spectra of this compound reveal characteristic signals for its various protons, including aromatic protons and those adjacent to oxygen atoms or within the dihydrofuran ring. ¹³C-NMR spectra provide signals for all carbon atoms, allowing for the assignment of quaternary carbons, methine carbons, and methylene (B1212753) carbons. Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating Frame Overhauser Effect Spectroscopy (ROESY), are often employed to establish connectivity between atoms and confirm the proposed structure, including stereochemistry mdpi.comnih.gov. Studies consistently report that NMR data are fully consistent with the expected structure of this compound, confirming its identity and distinguishing it from isomers like epsilon-viniferin nih.govnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netgoogle.comepo.orgnih.govnih.gov.
Table 3: Representative NMR Data for this compound (Illustrative)
| Nucleus | Chemical Shift (δ ppm) | Multiplicity/Assignment (Example) | Reference(s) |
| ¹H | 7.56 | d, J = 1.6 Hz, 1H | mdpi.com |
| ¹H | 7.13 | d, J = 16.2 Hz, 1H | mdpi.com |
| ¹H | 6.77 | d, J = 8.7 Hz, 2H | mdpi.com |
| ¹³C | 160.3 | 2C | mdpi.com |
| ¹³C | 154.8 | C | mdpi.com |
| ¹³C | 134.1 | C | mdpi.com |
Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The table provides illustrative examples of reported data.
Advanced Imaging Techniques for Spatial Localization
Beyond identifying and quantifying this compound, researchers are increasingly interested in its spatial distribution within plant tissues, particularly in response to stress or pathogen attack. Advanced imaging techniques, such as Mass Spectrometry Imaging (MSI), allow for the visualization of metabolite localization at the cellular and tissue level oeno-one.eunih.govoeno-one.eu.
Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, often coupled with fluorescence microscopy, has been instrumental in mapping the distribution of stilbene (B7821643) phytoalexins, including this compound, in grapevine leaves oeno-one.euoeno-one.eu. These studies have revealed that the accumulation of stilbenes is often non-homogeneous and specific to particular tissues or cell types. For instance, viniferins have been detected primarily around leaf veins, while other stilbenes like resveratrol may be more broadly scattered across the leaf surface oeno-one.euoeno-one.eu. This spatial information is critical for understanding the role of this compound as a phytoalexin and its contribution to plant defense mechanisms against pathogens like Plasmopara viticola oeno-one.euoeno-one.eunih.gov.
Compound Name List
this compound
Resveratrol
Epsilon-viniferin (ε-viniferin)
Alpha-viniferin (α-viniferin)
Pterostilbene
Piceid
Piceatannol
Ampelopsin A
Hopeaphenol
Isohopeaphenol
Miyabenol C
Omega-viniferin (ω-viniferin)
R2-viniferin (Vitisin A)
R-viniferin (Vitisin B)
Hesperetin
Future Directions and Research Perspectives in Delta Viniferin Studies
Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks
While it is established that delta-viniferin is formed through the oxidative dimerization of resveratrol (B1683913), often catalyzed by plant peroxidases or fungal laccases researchgate.netgoogle.com, the precise enzymes and regulatory mechanisms governing its synthesis in vivo remain areas requiring further exploration. Future research should focus on identifying and characterizing novel enzymes involved in the biosynthesis of this compound. This includes pinpointing specific plant enzymes responsible for the regioselective coupling of resveratrol monomers and understanding the genetic basis for their regulation. Investigating the upstream regulatory networks, such as transcription factors and signaling pathways that are activated by stress to upregulate these biosynthetic enzymes, will be crucial. Such insights could pave the way for targeted genetic engineering strategies to enhance this compound production in host plants or microbial systems.
Deeper Understanding of Stress-Induced Accumulation Dynamics in Plants
This compound is known to accumulate in grapevine leaves and berries in response to various biotic and abiotic stresses, including fungal infections (like Botrytis cinerea and Plasmopara viticola) and UV radiation researchgate.netresearchgate.netresearchgate.netnih.govpreprints.org. However, the intricate dynamics of this accumulation under different stress conditions require more detailed investigation. Future research should aim to elucidate the specific molecular signaling cascades triggered by diverse stressors that lead to increased this compound biosynthesis. Understanding how different types of stress (e.g., mechanical wounding, drought, pathogen elicitors) differentially modulate the expression of biosynthetic genes and the activity of key enzymes is essential. Furthermore, exploring the interplay between this compound and other plant defense compounds under varying environmental conditions will provide a comprehensive view of its role in plant immunity and adaptation.
Comprehensive Characterization of Molecular Targets and Ligand Interactions in Biological Systems (non-human)
While this compound exhibits a range of biological activities, a thorough characterization of its molecular targets and interaction mechanisms in non-human biological systems is still developing. Future research should prioritize identifying specific cellular components, such as enzymes, receptors, or signaling molecules within plant or microbial systems, that interact with this compound. Studies employing advanced techniques like affinity chromatography, proteomics, and genetic screening could reveal novel targets. For instance, understanding how this compound interacts with plant defense pathways or microbial cellular machinery could unlock new applications in agriculture or biopesticides. While some studies have explored its interaction with hemoglobin in vitro researchgate.net, the broader landscape of its molecular interactions in diverse non-human biological contexts remains largely uncharted.
Development of Advanced Biotechnological Production Platforms
The increasing demand for this compound for cosmetic and nutraceutical applications necessitates efficient and scalable production methods. Current approaches include enzymatic bioconversion of resveratrol using plant-derived enzymes or cell cultures mdpi.comresearchgate.netnih.gov. Future research should focus on optimizing these biotechnological platforms. This could involve:
Metabolic Engineering: Engineering microbial hosts (e.g., yeast, bacteria) or plant cell/hairy root cultures to overexpress key enzymes in the resveratrol and this compound biosynthetic pathways.
Synthetic Biology: Designing novel synthetic pathways or optimizing existing ones in heterologous hosts for high-yield production.
Bioprocess Optimization: Refining culture conditions, elicitor treatments (e.g., methyl jasmonate, ultrasound researchgate.net), and downstream processing for cost-effective and sustainable production.
Enzyme Engineering: Developing more efficient and stable enzymes for the bioconversion of resveratrol to this compound.
Table 1: Key Elicitors and Conditions for Viniferin (B1239022) Production
| Elicitor/Condition | Organism/System | Metabolite Focused | Enhancement Effect | Reference |
| Methyl Jasmonate (MeJA) | Grapevine cell cultures | δ-viniferin | Enhanced production researchgate.net | researchgate.net |
| Low-energy Ultrasound (US) | Grapevine cell cultures | δ-viniferin | Highest production at 30 mW cm–3 for 5 min; combined with MeJA, increased δ-viniferin production more than either alone researchgate.net | researchgate.net |
| Hydrogen Peroxide (H₂O₂) | Grapevine callus CM | δ-viniferin | Facilitates bioconversion of resveratrol to δ-viniferin; optimal conditions: 6.8 mM H₂O₂, pH 6.0, 60 °C, 30 min incubation time, yielding 64% bioconversion efficiency mdpi.comresearchgate.netnih.gov | mdpi.comresearchgate.netnih.gov |
| Endophytic Fungi | Vitis amurensis cell culture | Viniferins | Increased viniferin content by 4.8–32.1 times; reached 9 mg/g DW (65% of detected stilbenes) when cultured with Biscogniauxia sp. mdpi.com | mdpi.com |
| Endophytic Bacteria | Vitis amurensis cell culture | Viniferins | Increased viniferin content by 2.8–8.4 times mdpi.com | mdpi.com |
| Slow drying at room temp. | Grapevine canes | Stilbenes | Enabled significant synthesis of stilbenes, resulting in higher content compared to lyophilised samples agriculturejournals.cz | agriculturejournals.cz |
Application of In Silico Approaches for Predictive Research
Computational methods, including molecular docking and molecular dynamics simulations, offer powerful tools for predicting the behavior and interactions of this compound. Future research should leverage these in silico approaches to:
Predict Molecular Targets: Screen large protein databases to identify potential non-human biological targets for this compound, aiding in the discovery of new mechanisms of action.
Optimize Ligand Interactions: Model the binding of this compound to specific protein targets to understand structure-activity relationships and guide the design of more potent analogs. For example, in silico studies have identified this compound as a potential dual inhibitor of SARS-CoV-2 proteins researchgate.net.
Simulate Dynamic Behavior: Conduct molecular dynamics simulations to assess the stability and conformational changes of this compound when bound to its targets, providing insights into the kinetics of interaction.
Predict Physicochemical Properties: Utilize computational chemistry to predict solubility, permeability, and other properties relevant to its formulation and delivery in biotechnological or agricultural applications.
By integrating these advanced computational strategies with experimental validation, researchers can accelerate the discovery process and more effectively harness the potential of this compound.
Q & A
Q. How can researchers ensure reproducibility in this compound studies given its low natural abundance?
- Methodological Answer : Publish detailed SOPs for extraction and quantification in supplementary materials. Share raw chromatographic data via repositories (e.g., Zenodo) . For synthetic analogs, disclose purity certificates (≥95% by HPLC) and synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
